molecular formula C11H8ClFN2O B6240970 5-chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 857640-25-6

5-chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B6240970
CAS RN: 857640-25-6
M. Wt: 238.6
InChI Key:
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Description

5-chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, also known as CFP-3-MPC, is a highly versatile chemical compound with a wide range of applications in scientific research. Its unique structure and properties make it an ideal choice for a variety of laboratory experiments. CFP-3-MPC is a colorless solid with a melting point of 228-230°C and a boiling point of 305-310°C. It is soluble in many organic solvents, including methanol, ethanol, and acetone, and is stable in air.

Scientific Research Applications

5-chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, including pyrazoles, pyridines, and heterocyclic compounds. It has also been used in the synthesis of pharmaceuticals and agrochemicals. Additionally, 5-chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde has been used as a catalyst in the synthesis of polymers and in the preparation of polymeric materials.

Mechanism of Action

5-chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is an electrophilic compound, meaning that it can react with nucleophiles to form covalent bonds. This reaction is catalyzed by acids, bases, or Lewis acids, depending on the reaction conditions. The reaction of 5-chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde with nucleophiles produces a variety of products, depending on the reaction conditions and the nature of the nucleophile.
Biochemical and Physiological Effects
5-chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 5-chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde can inhibit the growth of certain bacteria and fungi. Additionally, studies in rats have shown that 5-chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde can reduce the levels of certain enzymes, such as cytochrome P450.

Advantages and Limitations for Lab Experiments

5-chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde has several advantages for use in laboratory experiments. It is relatively stable in air and is soluble in many organic solvents. Additionally, it is relatively non-toxic and can be synthesized using a variety of methods. However, 5-chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is an electrophilic compound, which can lead to side reactions and the formation of unwanted by-products.

Future Directions

The potential applications of 5-chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde are far-reaching, and there are many future directions that can be explored. For example, further research could be conducted to better understand the biochemical and physiological effects of 5-chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde and to identify new applications for the compound. Additionally, research could be conducted to develop new methods for synthesizing 5-chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde and to optimize existing methods. Finally, research could be conducted to develop new methods for using 5-chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde as a catalyst in organic synthesis.

Synthesis Methods

5-chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde can be synthesized using a variety of methods, including the reaction of 5-chloro-3-fluorophenyl-1-methylpyrazole-4-carboxylic acid with formaldehyde in the presence of a base catalyst. This reaction produces 5-chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde and 4-chloro-3-fluorophenyl-1-methylpyrazole-4-carboxylic acid as the by-products. The reaction is carried out in an inert atmosphere and can be carried out at room temperature or at elevated temperatures.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde involves the reaction of 2-fluorobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-amine, followed by chlorination and oxidation to yield the final product.", "Starting Materials": [ "2-fluorobenzaldehyde", "3-methyl-1-phenyl-1H-pyrazol-5-amine", "Chlorine gas", "Sodium hypochlorite", "Acetic acid", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: React 2-fluorobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-amine in ethanol with the presence of sodium hydroxide to yield 5-chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole.", "Step 2: Chlorinate 5-chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole with chlorine gas in the presence of hydrochloric acid to yield 5-chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-chloride.", "Step 3: Oxidize 5-chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-chloride with sodium hypochlorite in the presence of acetic acid and sodium acetate to yield 5-chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde." ] }

CAS RN

857640-25-6

Product Name

5-chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Molecular Formula

C11H8ClFN2O

Molecular Weight

238.6

Purity

95

Origin of Product

United States

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